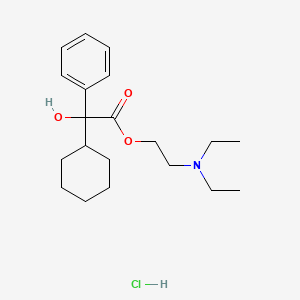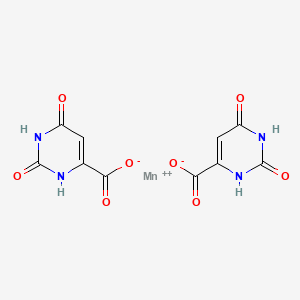
3-Amino-4-anilinonaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 407262 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied for its role in biological processes and its potential therapeutic uses.
Preparation Methods
The synthesis of NSC 407262 involves several steps, typically starting with the preparation of the necessary precursors. The synthetic routes often include specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate the reactions. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
NSC 407262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
NSC 407262 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 407262 is investigated for its potential to treat certain diseases, including cancer. In industry, it may be used in the development of new materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of NSC 407262 involves its interaction with specific molecular targets and pathways within cells. It may bind to certain proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways involved can vary depending on the context in which the compound is used, but it often involves modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
NSC 407262 can be compared to other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that act on the same molecular targets. By comparing their properties, researchers can better understand the specific advantages and potential applications of NSC 407262. Some similar compounds might include other small molecules used in therapeutic research or compounds with similar functional groups.
Would you like more detailed information on any specific section?
Properties
CAS No. |
7595-99-5 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-amino-4-anilinonaphthalene-1,2-diol |
InChI |
InChI=1S/C16H14N2O2/c17-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(19)16(13)20/h1-9,18-20H,17H2 |
InChI Key |
ZLINAFBLBSODAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



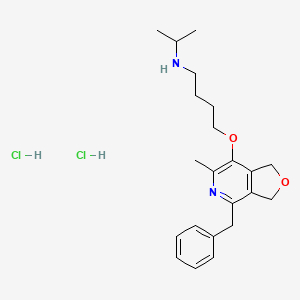

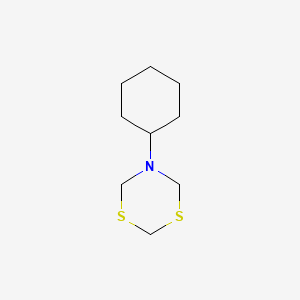
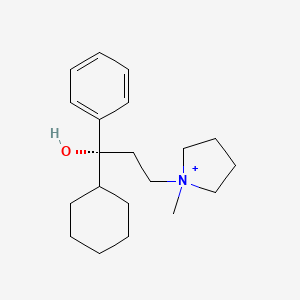
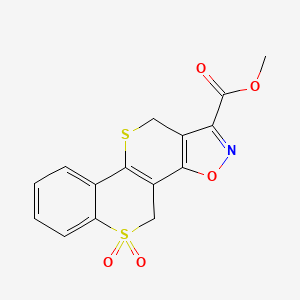
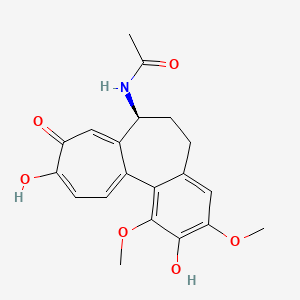
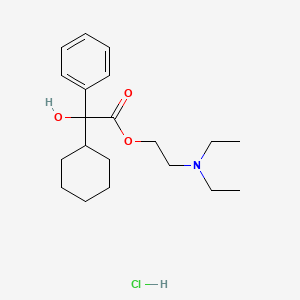
![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)
